

# TMX-2172: A Comparative Analysis of Cross-Reactivity

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## Compound of Interest

Compound Name: TMX-2172

Cat. No.: B15542857

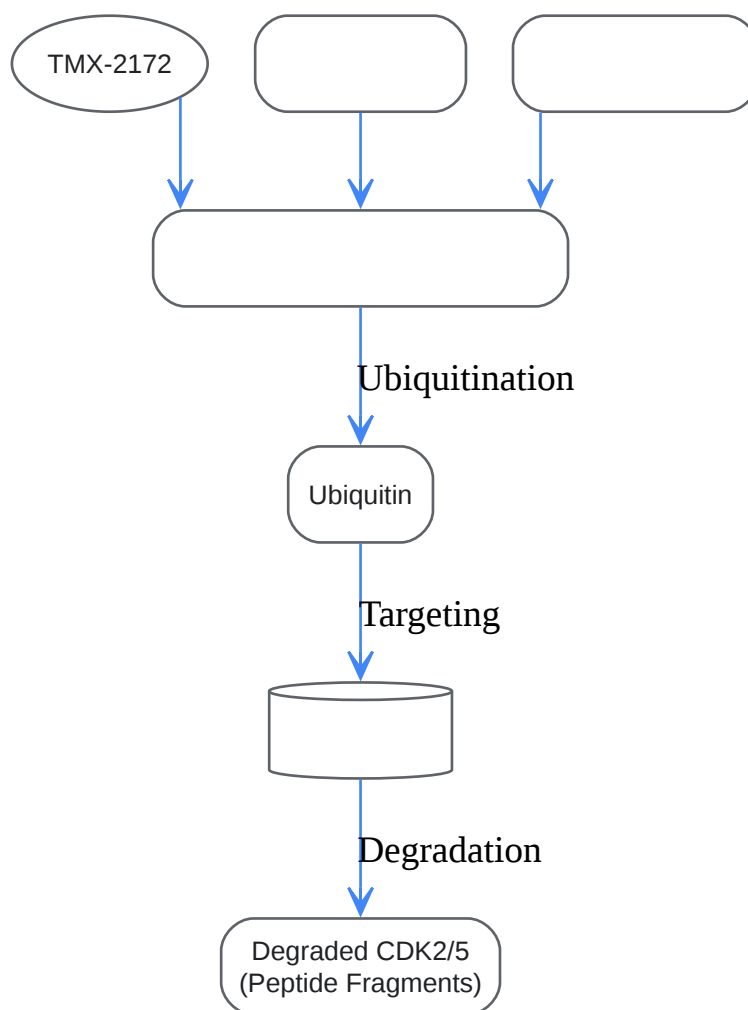
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**TMX-2172** is a potent and selective dual degrader of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5). As a Proteolysis Targeting Chimera (PROTAC), **TMX-2172** offers a distinct mechanism of action compared to traditional kinase inhibitors, leading to the targeted ubiquitination and subsequent proteasomal degradation of its targets. This guide provides a comprehensive comparison of **TMX-2172**'s cross-reactivity profile against other kinases, supported by available experimental data.

## Mechanism of Action

**TMX-2172** is a heterobifunctional molecule composed of a ligand that binds to CDK2 and CDK5, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin to CDK2 and CDK5, marking them for degradation by the proteasome. This degradation mechanism is distinct from small molecule inhibitors that only block the kinase activity.<sup>[1][2]</sup>



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Caption: Mechanism of action of **TMX-2172**.

## Cross-Reactivity and Selectivity Profile

The selectivity of **TMX-2172** has been evaluated against a broad panel of kinases, demonstrating a high degree of specificity for CDK2 and CDK5.

## Inhibitory Activity against Cyclin-Dependent Kinases

**TMX-2172** exhibits potent inhibitory activity against CDK2 and CDK5, with significantly lower activity against other cell cycle and transcriptional CDKs.

Kinase	IC <sub>50</sub> (nM)
CDK2/cyclin A	6.5
CDK5/p25	6.8
CDK1/cyclin B	>1000
CDK4/cyclin D1	>1000
CDK6/cyclin D3	>1000
CDK7/cyclin H	>1000
CDK9/cyclin T1	>1000
Data sourced from MedchemExpress and Teng et al., 2020. <a href="#">[1]</a> <a href="#">[3]</a>	

## Broad Kinase Selectivity Screen (KINOMEscan)

A KINOMEscan profiling of **TMX-2172** against over 400 kinases at a concentration of 1  $\mu$ M revealed a high degree of selectivity. Only 14 kinases showed greater than 99% inhibition. Notably, CDK2 was the only CDK that demonstrated potent inhibition in this panel (CDK1 was not included in the screening panel).[\[1\]](#)[\[4\]](#)

## Proteome-Wide Degradation Selectivity

Quantitative mass spectrometry-based proteomics (SILAC) in OVCAR8 ovarian cancer cells treated with 250 nM of **TMX-2172** for 6 hours confirmed the selective degradation of CDK2 and CDK5.[\[1\]](#)[\[2\]](#)

Protein	Degradation in OVCAR8 cells
On-Target	
CDK2	Effective Degradation
CDK5	Effective Degradation
Off-Target	
AURKA	Effective Degradation
RSK1 (RPS6KA1)	Weak Degradation
JNK2 (MAPK9)	Weak Degradation
STK33	Weak Degradation
Data from Teng et al., 2020. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>	

Immunoblot analysis in Jurkat cells treated with 250 nM **TMX-2172** for 6 hours also showed selective degradation of CDK2 and CDK5, with no effect on the levels of other cell cycle CDKs (CDK1, CDK4, and CDK6) or transcriptional CDKs (CDK7 and CDK9).[\[1\]](#)[\[2\]](#)

## Comparison with Negative Control: ZXH-7035

To distinguish the effects of protein degradation from simple kinase inhibition, **TMX-2172** was compared to ZXH-7035. ZXH-7035 is a negative control compound that contains a methylated glutarimide ring, rendering it incapable of binding to CRBN.[\[1\]](#) Consequently, ZXH-7035 inhibits CDK2 activity but does not induce its degradation.

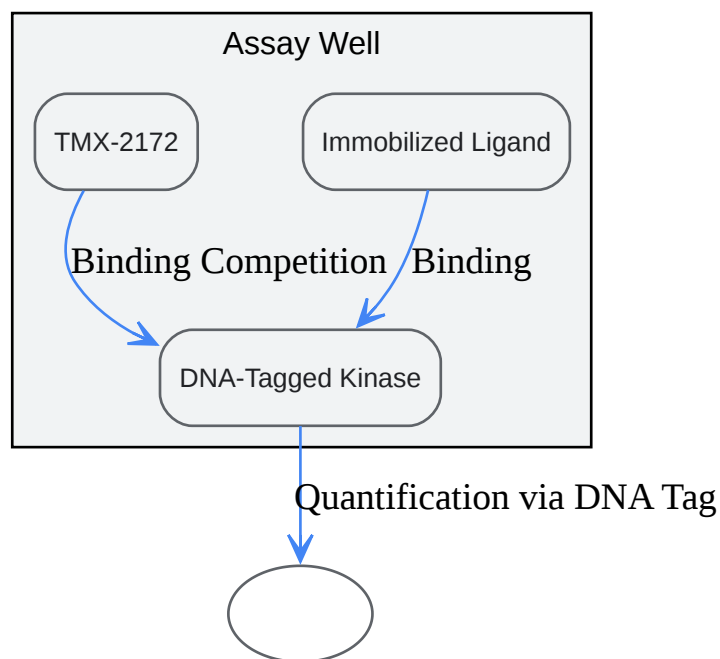
In OVCAR8 cells, **TMX-2172** demonstrated an approximately 8.5-fold more potent growth rate inhibitory effect compared to ZXH-7035, highlighting the pharmacological importance of CDK2 degradation.[\[5\]](#)

## Experimental Protocols

Detailed, step-by-step protocols for the cross-reactivity studies of **TMX-2172** are not fully available in the public domain. However, the methodologies employed are standard techniques in pharmacology and proteomics.

## KINOMEScan Profiling

This assay is typically performed by a commercial vendor (e.g., DiscoverRx). The general principle involves quantifying the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.



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Caption: KINOMEScan experimental workflow.

## Immunoblotting

- Cell Lysis: Jurkat or OVCAR8 cells were treated with **TMX-2172** or vehicle control for the specified time and concentration.[1][2] Cells were then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or

PVDF membrane.

- **Antibody Incubation:** The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., CDK2, CDK5, other CDKs, and a loading control like actin or tubulin). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

## SILAC-Based Quantitative Proteomics

- **Metabolic Labeling:** OVCAR8 cells were cultured in media containing "heavy" ( $^{13}\text{C}_6$ ,  $^{15}\text{N}_2$ -lysine and  $^{13}\text{C}_6$ ,  $^{15}\text{N}_4$ -arginine) or "light" (normal) amino acids to achieve complete incorporation.
- **Treatment:** "Heavy"-labeled cells were treated with **TMX-2172**, while "light"-labeled cells were treated with a vehicle control.
- **Sample Preparation:** "Heavy" and "light" cell populations were mixed, lysed, and the proteins were digested into peptides.
- **LC-MS/MS Analysis:** The peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the "heavy" and "light" peptides allowed for the relative quantification of protein abundance between the **TMX-2172**-treated and control samples.

Caption: SILAC proteomics workflow.

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